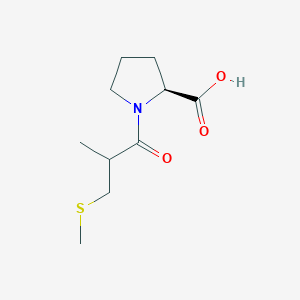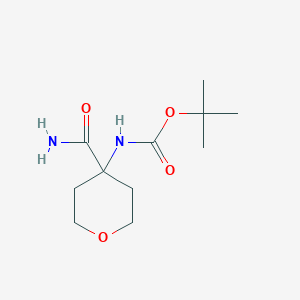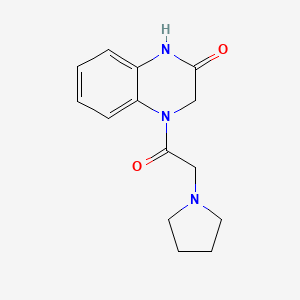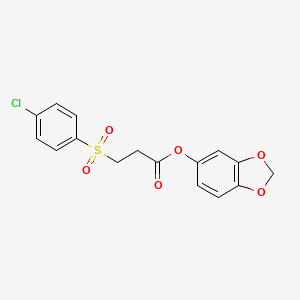
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic benefits in various diseases. This compound was first synthesized by scientists at the University of Illinois in 2009 and has since been the subject of numerous scientific studies. In
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide involves the inhibition of a group of enzymes known as phospholipase D (PLD). PLD plays a crucial role in various cellular processes, including cell proliferation, migration, and signaling. By inhibiting PLD, this compound can disrupt these processes and induce cell death in cancer cells. Additionally, this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, which are regulated by PLD.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of PLD activity, induction of cell death in cancer cells, and reduction of inflammation in animal models. Additionally, studies have shown that this compound can reduce the formation of atherosclerotic plaques and lower blood pressure in animal models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide in lab experiments is its specificity for PLD, which allows researchers to study the role of PLD in various cellular processes. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low potency compared to other PLD inhibitors, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide, including its potential use in combination therapy for cancer treatment, its role in regulating autophagy, and its effects on neuronal function. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in animal models and humans. Overall, this compound has shown great potential as a therapeutic agent for various diseases and warrants further investigation.
Synthesemethoden
The synthesis of 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide involves a multi-step process that begins with the reaction of 3-iodo-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-fluoroaniline to produce this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce cell death in various types of cancer, including breast, lung, and pancreatic cancer. Inflammation is also a major area of research for this compound, and studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in treating cardiovascular diseases, such as atherosclerosis and hypertension.
Eigenschaften
IUPAC Name |
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FINO/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMPEIKXFDWOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol](/img/structure/B7479263.png)
![4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one](/img/structure/B7479277.png)


![3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione](/img/structure/B7479290.png)
![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)





![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)